![molecular formula C17H11FN6O3 B3018858 3-(3-Fluorophenyl)-6-[(3-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one CAS No. 893936-85-1](/img/structure/B3018858.png)

3-(3-Fluorophenyl)-6-[(3-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of triazolopyrimidines typically involves a multi-step process. One method includes a solution-phase parallel synthetic method, which utilizes an aza-Wittig reaction followed by a reaction with various amines and alcohols in the presence of a catalytic amount of sodium alkoxide . Another approach involves a tandem aza-Wittig and annulation reactions with iminophosphoranes, aryl isocyanate, and substituted 2-phenoxyacetohydrazide . These methods provide a versatile platform for the introduction of various substituents into the triazolopyrimidine core, which is crucial for the optimization of biological activity.

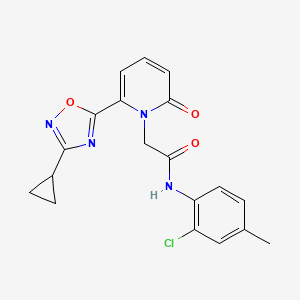

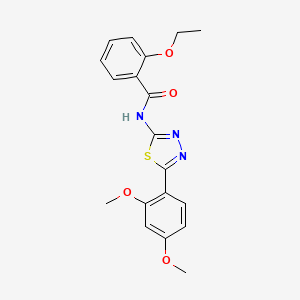

Molecular Structure Analysis

The molecular structure of triazolopyrimidines is characterized by a fused triazole and pyrimidine ring system. Substituents on the phenyl ring, such as fluoro atoms and various linkages like oxygen or alkylamino groups, play a significant role in the biological activity of these compounds. For instance, fluoro atoms at positions ortho to the triazolopyrimidine core are necessary for optimal anticancer activity . The core structure also allows for the attachment of various functional groups, enabling the creation of a diverse array of derivatives with potential biological applications .

Chemical Reactions Analysis

Triazolopyrimidines can undergo various chemical reactions, which are essential for their functionalization and biological activity. The aza-Wittig reaction is a key step in the synthesis of these compounds, allowing for the construction of the triazolopyrimidine core . Additionally, the presence of substituents such as fluorophenyl or nitrophenyl groups can influence the reactivity and interaction of these molecules with biological targets, such as tubulin or phosphatidylinositol 3-kinase (PI3K) .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolopyrimidines, such as solubility, stability, and fluorescence, are influenced by their molecular structure. The introduction of electron-donating or electron-withdrawing groups can affect these properties, which in turn can impact their biological activity and utility as probes or sensors. For example, triazolopyrimidine derivatives have been studied as luminescent fluorophores for the detection of nitroaromatic explosives, where their fluorescence properties are sensitive to the presence of these compounds .

Wissenschaftliche Forschungsanwendungen

Antibacterial and Antimicrobial Activity

Several studies have demonstrated the antimicrobial and antibacterial efficacy of triazolopyrimidine derivatives. For example, the synthesis and characterization of certain pyrimidine derivatives have shown promising antibacterial activity against various microbial strains, including both Gram-positive and Gram-negative bacteria (Lahmidi et al., 2019), (Farghaly & Hassaneen, 2013). These findings are corroborated by another study which synthesized and tested the antibacterial activity of various triazolopyrimidine derivatives, highlighting their potential as antibacterial agents (Prakash et al., 2007).

Anticancer Agents

The anticancer potential of triazolopyrimidines has been explored through their unique mechanism of tubulin inhibition. A class of triazolopyrimidines was shown to inhibit tumor growth in various models, suggesting a promising pathway for cancer treatment (Zhang et al., 2007). Another study focused on the synthesis of pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-ones, indicating their potential as antimicrobial agents and highlighting their minimal inhibitory concentration against a range of organisms, reinforcing the notion of their application in treating infectious diseases (Shawali et al., 2006).

Neurodegenerative and Neuropsychiatric Diseases

The discovery of certain triazolopyrimidine derivatives as potent and selective inhibitors of phosphodiesterase 1 (PDE1) opens new avenues for treating cognitive impairment associated with neurodegenerative and neuropsychiatric diseases. A clinical candidate, identified through systematic optimizations, demonstrated excellent selectivity and in vivo efficacy, suggesting its potential application in treating cognitive deficits and other central nervous system disorders (Li et al., 2016).

Antiviral Applications

Research on azolo[1,5-a]pyrimidine derivatives has uncovered their antiviral properties, with studies showing the suppression of virus multiplication at extremely low concentrations. This suggests a promising direction for the development of antiviral medications based on triazolopyrimidine structures (Pilicheva et al., 2004).

Eigenschaften

IUPAC Name |

3-(3-fluorophenyl)-6-[(3-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11FN6O3/c18-12-4-2-5-13(8-12)23-16-15(20-21-23)17(25)22(10-19-16)9-11-3-1-6-14(7-11)24(26)27/h1-8,10H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPHBVBBGUPOTLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=NC3=C(C2=O)N=NN3C4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11FN6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-2-((5-methylfuran-2-yl)methylene)-8-(2-morpholinoethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B3018776.png)

![5-(3-chlorobenzyl)-2-(2-thienyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3018779.png)

![[5-(4-Chlorophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone](/img/structure/B3018787.png)

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(4-fluorophenyl)acetate](/img/structure/B3018791.png)

![N-[(5-Ethyl-1,2,4-oxadiazol-3-yl)-phenylmethyl]prop-2-enamide](/img/structure/B3018792.png)

![Ethyl 3-[({[(2-chloro-6-fluorobenzyl)oxy]imino}methyl)amino]-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B3018796.png)